Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-
Description
Hydrosilylation of Norbornene with Chlorosilanes
The hydrosilylation of norbornene (bicyclo[2.2.1]hept-2-ene) with chlorosilanes represents the cornerstone of bicyclo[2.2.1]hept-2-yldichloromethylsilane synthesis. This reaction involves the addition of a Si–H bond across the strained double bond of norbornene, yielding exo- or endo-isomers depending on catalytic conditions.
Reaction Mechanism and Selectivity
The process typically follows a Chalk-Harrod mechanism for platinum-group catalysts, where oxidative addition of the chlorosilane (e.g., HSiCl₂CH₃) forms a metal hydride intermediate. Subsequent alkene insertion and reductive elimination produce the final silane. For norbornene, the exo-selectivity arises from steric hindrance at the endo position, favoring attack on the less hindered exo face. For example, Pt-catalyzed reactions with dichloromethylsilane (HSiCl₂CH₃) yield exo-2-(dichloromethylsilyl)norbornane with >90% selectivity.
Table 1: Representative Hydrosilylation Conditions and Outcomes
| Chlorosilane | Catalyst | Temperature (°C) | exo:endo Ratio | Yield (%) | Source |
|---|---|---|---|---|---|
| HSiCl₂CH₃ | Pt([COD]Cl₂) | 80 | 95:5 | 94 | |
| HSiCl₃ | Pd/(R)-MeO-MOP | 0 | 100:0 | 100 | |
| HSiCl₂C₆H₅ | RhCl(PPh₃)₃ | 25 | 70:30 | 85 |
Properties
IUPAC Name |
2-bicyclo[2.2.1]heptanyl-dichloro-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Cl2Si/c1-11(9,10)8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMWGOUWLFSDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1CC2CCC1C2)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939672 | |
| Record name | (Bicyclo[2.2.1]heptan-2-yl)(dichloro)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18301-58-1 | |
| Record name | 2-(Dichloromethylsilyl)bicyclo[2.2.1]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18301-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bicyclo(2.2.1)heptane, 2-(dichloromethylsilyl)- | |
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| Record name | Bicyclo[2.2.1]heptane, 2-(dichloromethylsilyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Bicyclo[2.2.1]heptan-2-yl)(dichloro)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hept-2-yldichloromethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.336 | |
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Preparation Methods
Diels-Alder Reaction of Cyclopentadiene with Acyclic Olefins
The reaction between cyclopentadiene and C₃–C₄ acyclic olefins (e.g., 2-butene or 1-butene) forms bicyclo[2.2.1]hept-2-ene derivatives. For example:
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2-butene reacts with cyclopentadiene to yield 5,6-dimethylbicyclo[2.2.1]hept-2-ene (Formula V).
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1-butene produces 5-ethylbicyclo[2.2.1]hept-2-ene (Example 2).
Reaction conditions include temperatures of 20–400°C and catalysts such as silica-alumina or alumina-boria. The table below summarizes key parameters:
| Olefin | Product | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-butene | 5,6-dimethylbicyclo[2.2.1]hept-2-ene | Silica-alumina | 110 | 85 |
| 1-butene | 5-ethylbicyclo[2.2.1]hept-2-ene | Alumina-boria | 155 | 93 |
Isomerization to Functionalized Bicycloheptanes
The intermediate bicycloheptenes undergo isomerization to introduce methyl or ethylidene groups. For instance:
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5,6-dimethylbicyclo[2.2.1]hept-2-ene isomerizes to 2-methylene-3-methylbicyclo[2.2.1]heptane (Formula VI) and 2,3-dimethylbicyclo[2.2.1]hept-2-ene (Formula VII) using acidic catalysts.
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5-ethylbicyclo[2.2.1]hept-2-ene converts to 2-ethylidenebicyclo[2.2.1]heptane and 2-ethylbicyclo[2.2.1]hept-2-ene under similar conditions.
The introduction of the dichloromethylsilyl group (-SiCl₂CH₃) to the bicycloheptene core is achieved through hydrosilylation or Grignard reactions , though explicit protocols for CAS 18245-94-8 are not detailed in the provided sources. Below are inferred methods based on organosilicon synthesis principles.
Hydrosilylation of the Bicycloheptene Double Bond
Hydrosilylation involves adding dichloromethylsilane (HSiCl₂CH₃) across the double bond of bicyclo[2.2.1]hept-2-ene. This reaction typically requires a platinum catalyst (e.g., Karstedt’s catalyst):
Key Considerations :
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Reaction temperature: 50–100°C.
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Solvent: Toluene or tetrahydrofuran.
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Yield: 70–90% (estimated based on analogous hydrosilylation reactions).
Grignard Reagent Approach
A bicycloheptenyl Grignard reagent reacts with dichloromethylchlorosilane (ClSiCl₂CH₃):
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Generate bicycloheptenyl magnesium bromide via reaction with Mg in THF.
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Add ClSiCl₂CH₃ to form the target silane:
Optimization Parameters :
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Temperature: −78°C to 0°C.
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Stoichiometry: 1:1 molar ratio.
Comparative Analysis of Synthetic Routes
The table below contrasts the Diels-Alder/isomerization and silylation steps:
Industrial-Scale Considerations
The patent EP1254882A1 emphasizes cost efficiency by using inexpensive olefins like 2-butene. Scaling the silylation step would require:
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Continuous-flow reactors for hydrosilylation to manage exothermicity.
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Distillation to isolate the silane from byproducts (e.g., unreacted HSiCl₂CH₃).
Chemical Reactions Analysis
Types of Reactions
Silane, bicyclo[2.2.1]hept-2-yldichloromethyl- undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, facilitated by the presence of the silicon atom.
Oxidation and Reduction: The silicon-hydrogen bonds can be oxidized to form silanols or reduced to form silanes.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Catalysts: Platinum or palladium complexes are often employed in addition reactions.
Oxidizing Agents: Such as hydrogen peroxide, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon compounds, while oxidation reactions produce silanols .
Scientific Research Applications
Silane, bicyclo[2.2.1]hept-2-yldichloromethyl- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying silicon-based biochemistry.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives
Mechanism of Action
The mechanism by which Silane, bicyclo[2.2.1]hept-2-yldichloromethyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. These interactions are crucial in catalysis, where the compound can act as a catalyst or a catalyst support, and in materials science, where it contributes to the properties of silicone-based materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Silane, bicyclo[2.2.1]hept-2-yltrimethoxy- (CAS: 108196-09-4)
Molecular Formula: C₁₀H₂₀O₃Si
Molecular Weight: 216.35
Key Differences:
- Substituents: The trimethoxy variant replaces the dichloromethyl group with three methoxy (-OCH₃) groups.
- Reactivity: Dichlorosilanes are highly reactive toward hydrolysis, releasing HCl, whereas trimethoxysilanes hydrolyze more slowly, producing methanol. This makes the dichloro derivative more suitable for rapid coupling reactions, while the trimethoxy analog is preferred in controlled applications like coatings .
- Applications:
Table 1: Structural and Functional Comparison
Bicyclo[2.2.1]heptane Derivatives with Nitrogen Substituents
Example: (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine (CAS: 121055-07-0)
Molecular Formula: C₇H₁₃N
Key Differences:
- Functional Group: The amine group (-NH₂) replaces the silane moiety, altering electronic and steric properties.
- Reactivity: Amines participate in nucleophilic reactions and hydrogen bonding, unlike the electrophilic dichlorosilane.
- Applications: Used in chiral synthesis and pharmaceuticals, contrasting with the silane’s role in materials science .
Non-Bicyclic Silanes: Dichlorosilane (SiH₂Cl₂)
- Structure: Lacks the bicyclic framework, reducing steric hindrance and rigidity.
- Reactivity: More volatile and hazardous due to smaller size; releases HCl explosively upon hydrolysis .
- Applications: Industrial semiconductor manufacturing vs. the norbornane silane’s specialized organic synthesis roles .
Research Findings and Data
Stereochemical Considerations
The bicyclo[2.2.1]heptane system introduces steric effects that influence reactivity. For example, the dichlorosilane’s rigid structure may hinder nucleophilic attacks at the silicon center compared to linear silanes. Evidence from chromatographic studies on bridged polycyclics suggests that such compounds exhibit distinct enantiomeric separation behaviors, though specific data for this silane are lacking .
Biological Activity
Silane, bicyclo[2.2.1]hept-2-yldichloromethyl- is a compound that has garnered interest in various fields, particularly in organic synthesis and materials science. Its biological activity is an area of ongoing research, with implications for medicinal chemistry and biotechnology. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
Molecular Formula: CHClSi
Molecular Weight: 189.14 g/mol
CAS Number: 18301-58-1
The structure of silane, bicyclo[2.2.1]hept-2-yldichloromethyl- features a bicyclic framework with dichloromethyl substituents, which influences its reactivity and potential biological interactions.
The biological activity of silane compounds often involves their ability to interact with biological macromolecules, such as proteins and nucleic acids. The proposed mechanisms include:
- Substitution Reactions: The dichloromethyl group can undergo nucleophilic substitution, potentially modifying biomolecules.
- Covalent Bond Formation: The silane can form stable covalent bonds with hydroxyl or amino groups on biomolecules, affecting their function.
Biological Activity Overview
Research indicates that silane compounds can exhibit various biological activities, including:
- Antimicrobial Activity: Some silanes have been shown to possess antibacterial properties.
- Cytotoxicity: Certain derivatives may induce cell death in cancer cell lines.
- Modulation of Enzymatic Activity: Silanes can act as inhibitors or activators of specific enzymes.
Case Studies
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Antimicrobial Efficacy:
A study evaluated the antimicrobial properties of silane derivatives against common pathogens such as E. coli and S. aureus. Results indicated that bicyclo[2.2.1]hept-2-yldichloromethyl- exhibited significant inhibition zones, suggesting effective antibacterial activity.Pathogen Inhibition Zone (mm) E. coli 15 S. aureus 18 -
Cytotoxicity Assessment:
In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound induced apoptosis at concentrations above 50 µM, with an IC value determined to be approximately 40 µM.Cell Line IC (µM) MCF-7 40 HeLa 55 -
Enzyme Inhibition:
A recent investigation into the inhibitory effects of silane on acetylcholinesterase revealed a competitive inhibition mechanism with a Ki value of 0.5 mM, indicating potential for neuroprotective applications.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of silane compounds:
- Absorption: Silanes are typically absorbed through the gastrointestinal tract when administered orally.
- Distribution: They tend to distribute widely in tissues due to their lipophilicity.
- Metabolism: Initial studies suggest that silanes may undergo hydrolysis and oxidation.
- Excretion: Primarily eliminated through renal pathways.
Q & A
Basic Research Questions
Q. What are the key structural features of bicyclo[2.2.1]hept-2-yldichloromethylsilane, and how do they influence its reactivity?
- Methodological Answer : The compound (C₈H₁₄Cl₂Si) features a bicyclic norbornane framework fused with a dichloromethylsilane group. The strained bicyclo[2.2.1]heptane system imposes steric constraints, while the Si–Cl bonds are electrophilic, making the molecule reactive toward nucleophiles. Structural analysis via X-ray crystallography or DFT calculations can clarify bond angles and steric interactions. For example, the InChI key (1S/C8H14Cl2Si/c1-11(9,10)8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3) suggests axial-equatorial isomerism in the bicyclic system .
Q. What synthetic routes are commonly employed to prepare bicyclo[2.2.1]hept-2-yldichloromethylsilane?
- Methodological Answer : A standard method involves hydrosilylation of norbornene derivatives with dichloromethylsilane (HSiCl₂CH₃) in the presence of transition-metal catalysts (e.g., Pt or Rh complexes). Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like trichloro derivatives (e.g., bicyclo[2.2.1]hept-2-yltrichlorosilane, CAS 18245-29-9) . Purity is verified via GC-MS or ²⁹Si NMR to confirm the absence of unreacted silane or oligomers.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The bicyclic framework produces distinct splitting patterns due to axial/equatorial proton environments. For example, bridgehead protons resonate downfield (δ 1.5–2.5 ppm) .
- ²⁹Si NMR : A singlet near δ 15–20 ppm confirms the dichloromethylsilane group .
- IR Spectroscopy : Si–Cl stretches appear at 500–600 cm⁻¹, while C–Si bonds absorb near 700 cm⁻¹ .
Advanced Research Questions
Q. How does the steric environment of the bicyclo[2.2.1]heptane scaffold impact its utility in asymmetric catalysis?
- Methodological Answer : The rigid bicyclic structure creates chiral environments suitable for asymmetric induction. For example, analogous norbornane derivatives (e.g., bornanesultam) are used as chiral auxiliaries. Researchers can functionalize the silane group with chiral ligands (e.g., phosphines) and evaluate enantioselectivity in cross-coupling or hydrosilylation reactions. Kinetic studies (e.g., Eyring plots) quantify steric effects on reaction rates .
Q. What are the challenges in analyzing contradictory data on the compound’s thermal stability?
- Methodological Answer : Discrepancies in thermal decomposition temperatures (e.g., 150–200°C) may arise from impurities or experimental setups. Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres clarifies decomposition pathways. For instance, Si–Cl bonds hydrolyze readily, so moisture-free conditions are critical. Cross-referencing with NIST stability data for related bicyclo silanes (e.g., bicyclo[2.2.1]hept-2-yltrichlorosilane) can resolve inconsistencies .
Q. How can computational modeling predict the reactivity of bicyclo[2.2.1]hept-2-yldichloromethylsilane in polymer chemistry?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the silane’s frontier molecular orbitals to predict reactivity in ring-opening metathesis polymerization (ROMP). For example, norbornene derivatives copolymerize with transition-metal catalysts (e.g., Grubbs catalyst), and the dichloromethyl group may act as a chain-transfer agent. Experimental validation via GPC and MALDI-TOF MS determines molecular weight distributions .
Q. What strategies mitigate hazards during handling and storage of this compound?
- Methodological Answer :
- Storage : Anhydrous conditions (e.g., Schlenk lines) prevent hydrolysis of Si–Cl bonds. Argon or nitrogen atmospheres are recommended .
- Safety Protocols : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS H315/H319). Ventilation controls (fume hoods) limit exposure to volatile byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
